N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
This compound features a cyclopropane-1-carboxamide core substituted with a 2-methoxyphenyl group and a piperidin-4-ylmethyl moiety modified by dimethylsulfamoyl.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-12-8-15(9-13-22)14-20-18(23)19(10-11-19)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKRRALLUCRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone. The dimethylsulfamoyl group is introduced via sulfonylation using dimethylsulfamoyl chloride under basic conditions .
-
Cyclopropane Ring Formation: : The cyclopropane ring is often formed through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
-
Coupling Reactions: : The final step involves coupling the piperidine intermediate with the cyclopropane carboxamide. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as a drug candidate, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals or as a precursor for other chemical products. Its synthesis and reactions can be optimized for large-scale production.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring may interact with neurotransmitter receptors, while the cyclopropane ring could confer stability and specificity to the molecule.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Cyclopropanecarboxamide Derivatives with Piperidine Moieties
(a) Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
- Structure : Shares the cyclopropanecarboxamide core but substitutes the dimethylsulfamoyl group with a phenethyl-piperidine system.
- Pharmacology : A potent opioid agonist with ~80× the potency of morphine, acting via µ-opioid receptor binding .
- Key Differences : The absence of a sulfonamide group in cyclopropylfentanyl reduces polarity, enhancing blood-brain barrier permeability compared to the target compound .
(b) N-[4-(Piperidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
Cyclopropanecarboxamides with Aryl Substituents
(a) N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: Diethylamide substituents and a 4-methoxyphenoxy group on the cyclopropane ring.
- Synthesis : Prepared via diastereoselective methods (dr 23:1), yielding 78% isolated product .
- Comparison : The target compound’s 2-methoxyphenyl group may confer ortho-substitution effects, altering steric hindrance and electronic properties compared to the para-methoxy analog .
(b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide
Sulfonamide-Modified Piperidine Derivatives
(a) (2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide
Data Table: Structural and Pharmacological Comparisons
Research Findings and Limitations
- Synthetic Challenges : The dimethylsulfamoyl group in the target compound may require specialized sulfamoylation steps, akin to methods in .
- Pharmacological Gaps : While cyclopropylfentanyl’s opioid activity is well-documented, the target compound’s bioactivity remains uncharacterized in the evidence, necessitating further studies .
- Structural Advantages : The 2-methoxyphenyl group may reduce oxidative metabolism compared to para-substituted analogs, as seen in and .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperidine Ring : Contributes to its pharmacological properties.
- Dimethylsulfamoyl Group : Enhances interaction with biological targets.
- Cyclopropane and Benzamide Moieties : Significant for binding affinity and specificity.
The IUPAC name for this compound is this compound, with a molecular formula of and an approximate molecular weight of 366.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Similar compounds have been shown to influence pathways related to neurotransmission and inflammation, although specific data on this compound's mechanism remains limited.
Biological Activity
Research indicates that compounds with structural similarities may exhibit various biological activities, including:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- Neurotransmission Modulation : Possible interactions with neurotransmitter receptors.
- Anticancer Properties : Inhibition of key signaling pathways involved in cancer progression.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine, dimethylsulfamoyl, cyclopropane | Potential anti-inflammatory and anticancer properties |
| 4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | Piperidine, thiophene | Inhibitor of blood coagulation |
| N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | Piperidine, benzo[d]thiazole | NFκB inhibitor |
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Anti-inflammatory Studies : Research has shown that sulfamoylbenzamides can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Research : A study demonstrated that structurally related compounds inhibited cell proliferation in various cancer cell lines by modulating the NFκB signaling pathway.
- Neurotransmission Modulation : Investigations into piperidine derivatives have shown promising results in enhancing neurotransmitter release, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Heat dissipation : Use flow chemistry for exothermic steps (e.g., cyclopropanation) .
- Purification : Switch from column chromatography to crystallization for cost-effective scale-up .
- Regioselectivity : Optimize catalyst loading (e.g., Pd(OAc)₂ at 0.5 mol%) to minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
